1-Butyl-3-(3-methoxyphenyl)urea

Description

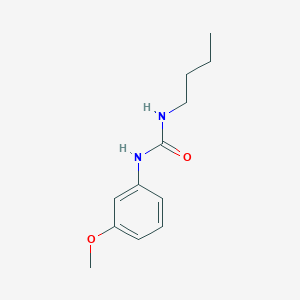

1-Butyl-3-(3-methoxyphenyl)urea is a urea derivative characterized by a butyl group at the N1 position and a 3-methoxyphenyl substituent at the N3 position. Urea derivatives are widely studied for their diverse biological activities, including hypoglycemic, kinase inhibitory, and antimicrobial effects. This compound’s structure combines a lipophilic butyl chain with an electron-donating methoxy group, which may influence its physicochemical properties and interactions with biological targets.

Properties

IUPAC Name |

1-butyl-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-8-13-12(15)14-10-6-5-7-11(9-10)16-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDUCQLISBYQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(3-methoxyphenyl)urea can be synthesized through the nucleophilic addition of butylamine to 3-methoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-Butyl-3-(3-hydroxyphenyl)urea.

Reduction: The urea moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products:

Oxidation: 1-Butyl-3-(3-hydroxyphenyl)urea.

Reduction: 1-Butyl-3-(3-methoxyphenyl)amine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

1-Butyl-3-(3-methoxyphenyl)urea has been identified as a selective herbicide effective against various weeds while preserving crop integrity. Research indicates that it can be applied in concentrations ranging from 0.5 to 5 kg per hectare, demonstrating effectiveness in crops such as sugar beets, soybeans, and cotton .

Mechanism of Action

The compound acts by inhibiting specific biochemical pathways in target plants, leading to their selective destruction. Its application can be tailored to include mixtures with other active agents, enhancing its efficacy and reducing the required dosage .

Data Table: Herbicidal Efficacy

| Crop Type | Application Rate (kg/ha) | Efficacy Rating (0-10) |

|---|---|---|

| Sugar Beets | 1 | 9 |

| Soybeans | 2 | 8 |

| Cotton | 1 | 10 |

| Peas | 0.5 | 7 |

Pharmacological Applications

Inhibition of Cryptosporidium parvum

Recent studies have highlighted the potential of this compound as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum, a pathogen responsible for gastrointestinal diseases. The compound demonstrated selective inhibition, which could lead to new therapeutic strategies against infections caused by this parasite .

Biochemical Mechanism

The mechanism involves the binding of the urea derivative to the active site of IMPDH, disrupting its function and subsequently inhibiting the growth of Cryptosporidium parvum. This action underscores its potential use in developing anti-parasitic drugs .

Case Studies

Case Study: Herbicidal Application in Sugar Beets

In a controlled study, sugar beet plants were treated with varying concentrations of this compound. Results indicated a significant reduction in weed biomass without adversely affecting the beet plants themselves. The study concluded that this compound could serve as an environmentally friendly alternative to traditional herbicides .

Case Study: Antiparasitic Activity

A high-throughput screening identified this compound as a potent inhibitor against Cryptosporidium parvum. Subsequent assays confirmed its efficacy at low concentrations, suggesting that it could be developed into a viable treatment option for cryptosporidiosis .

Mechanism of Action

The mechanism of action of 1-Butyl-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analysis

The following table highlights key structural differences between 1-butyl-3-(3-methoxyphenyl)urea and its analogs:

| Compound Name | N1 Substituent | N3 Substituent | Functional Groups Present | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Butyl | 3-Methoxyphenyl | Urea, Methoxy | ~236.3 (calculated) |

| Tolbutamide (1-butyl-3-(p-tolylsulfonyl)urea) | Butyl | p-Tolylsulfonyl | Urea, Sulfonyl | 270.35 |

| 1-Butyl-3-(4-hydroxymethylphenyl)sulfonylurea | Butyl | 4-Hydroxymethylphenylsulfonyl | Urea, Sulfonyl, Hydroxymethyl | ~298.4 (calculated) |

| 1-Butyl-3-(pyrazolo[3,4-b]pyridin-3-yl)urea (6a) | Butyl | Pyrazolo[3,4-b]pyridinyl | Urea, Heterocyclic aromatic | ~349.4 (calculated) |

Key Observations :

- Tolbutamide replaces the methoxyphenyl group with a sulfonyl-linked p-tolyl group, significantly increasing its acidity and polarity due to the electron-withdrawing sulfonyl moiety .

- The hydroxymethylphenylsulfonyl analog () introduces a polar hydroxymethyl group, enhancing water solubility compared to the methoxyphenyl variant.

Physicochemical Properties

Key Observations :

- Tolbutamide’s sulfonyl group lowers LogP and introduces pH-dependent solubility, critical for its oral bioavailability as a hypoglycemic agent .

Tolbutamide

- Therapeutic Function : Oral hypoglycemic agent targeting pancreatic β-cell sulfonylurea receptors .

- Metabolism : Oxidized to 1-butyl-3-(p-carboxyphenylsulfonyl)urea, which has a pKa of 3.54, enhancing renal excretion .

This compound (Inferred)

- Potential Applications: Methoxy groups are common in kinase inhibitors (e.g., GSK-3 inhibitors in ). The compound may exhibit activity in neurodegenerative or metabolic disorders.

- Metabolic Stability: The methoxy group may undergo demethylation, forming a phenolic metabolite, which could alter activity or toxicity.

Heterocyclic Ureas (e.g., 6a)

- Activity : Pyrazolo[3,4-b]pyridine derivatives show promise in anticancer and anti-inflammatory studies due to enhanced π-π stacking with biological targets .

Biological Activity

Overview

1-Butyl-3-(3-methoxyphenyl)urea is an organic compound classified as a urea derivative, notable for its unique structure comprising a butyl group and a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

Synthesis

The compound can be synthesized through the nucleophilic addition of butylamine to 3-methoxyphenyl isocyanate, typically in solvents like dichloromethane or toluene under mild conditions. The reaction may require catalysts to enhance efficiency. In industrial settings, continuous flow reactors are often employed to optimize the synthesis process, ensuring high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active sites or modulating receptor functions through interaction with binding sites. The precise pathways and targets involved remain an area of active research .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Studies have shown that urea derivatives, including this compound, can inhibit cancer cell proliferation. For instance, urea-based agents have been linked to effective chemosensitization in various cancer cell lines, suggesting a potential role in cancer therapy .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit specific hydrolases involved in lipid metabolism, which could have implications for treating metabolic disorders .

Case Studies

Several studies have explored the biological effects of related compounds that share structural similarities with this compound:

- Urea-Based Anticancer Agents : A comprehensive review highlighted the significance of the urea moiety in anticancer drug design. It was noted that urea derivatives could effectively inhibit protein-tyrosine phosphatases (PTPs), which are often overexpressed in tumors .

- ABHD Inhibitors : Research on α/β-hydrolase domain inhibitors demonstrated that modifications in the urea structure could lead to selective inhibition of specific enzymes, showcasing how structural variations influence biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Butyl-3-(4-methoxyphenyl)urea | Methoxy group at para position | Potential anticancer activity |

| 1-Butyl-3-(2-methoxyphenyl)urea | Methoxy group at ortho position | Varies; potential enzyme inhibition |

| 1-Butyl-3-(3-chlorophenyl)urea | Chlorine substitution | Altered reactivity and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.